
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is an organic compound characterized by a cyclopentadecane ring substituted with a chloro group and a phenylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The phenylsulfanyl group can be oxidized to sulfoxides or sulfones, while reduction can convert it back to the sulfide form.
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing additional substituents onto the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include amines, thiols, or other substituted derivatives.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include the original sulfide form.
Applications De Recherche Scientifique
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the phenylsulfanyl group can undergo oxidation and reduction reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-2-(phenylsulfanyl)cyclohexanone: Similar structure but with a smaller cycloalkane ring.
2-Chloro-2-(phenylsulfanyl)cyclododecanone: Similar structure but with a medium-sized cycloalkane ring.
2-Chloro-2-(phenylsulfanyl)cyclooctadecanone: Similar structure but with a larger cycloalkane ring.
Uniqueness
2-Chloro-2-(phenylsulfanyl)cyclopentadecan-1-one is unique due to its specific ring size, which can influence its chemical reactivity and biological activity. The presence of both chloro and phenylsulfanyl groups provides a versatile platform for various chemical modifications and applications .
Propriétés
Numéro CAS |
106315-63-3 |
|---|---|
Formule moléculaire |
C21H31ClOS |
Poids moléculaire |
367.0 g/mol |
Nom IUPAC |
2-chloro-2-phenylsulfanylcyclopentadecan-1-one |
InChI |
InChI=1S/C21H31ClOS/c22-21(24-19-15-11-10-12-16-19)18-14-9-7-5-3-1-2-4-6-8-13-17-20(21)23/h10-12,15-16H,1-9,13-14,17-18H2 |
Clé InChI |
GXOGGXXOUCFPHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCCC(=O)C(CCCCCC1)(SC2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



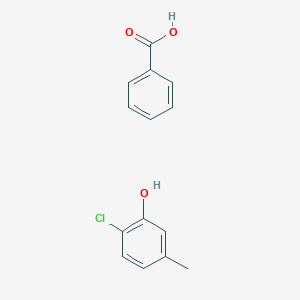
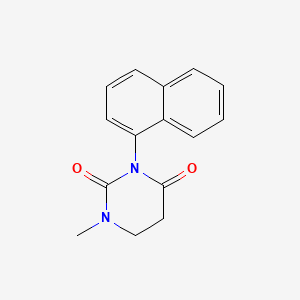
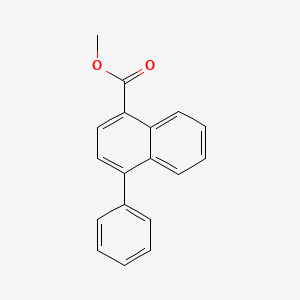
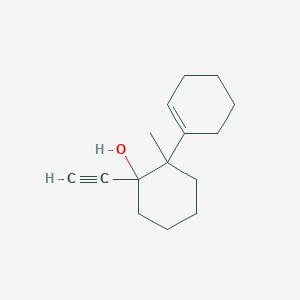
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
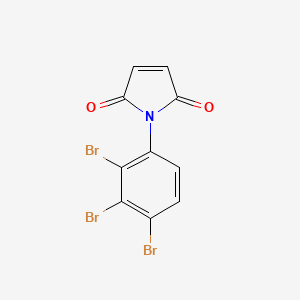
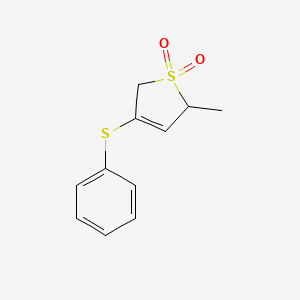
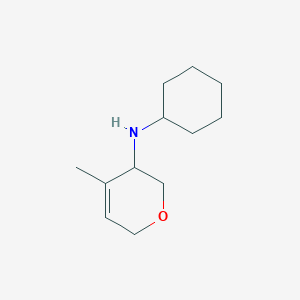
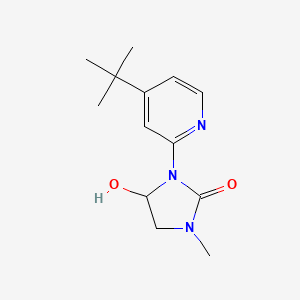


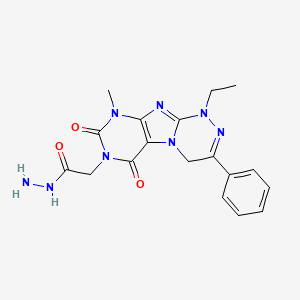
![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
